1-(4-propoxybenzyl)-1H-indole-2,3-dione
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Overview
Description
1-(4-propoxybenzyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Screening
The compound 1-(4-propoxybenzyl)-1H-indole-2,3-dione, similar to its related indole dione derivatives, has been utilized in the synthesis of novel compounds with potential biological activities. For instance, 1H-indole-2,3-dione derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives showed moderate inhibitory activity against the fungus Candida albicans and Gram-positive bacteria Staphylococcus aureus, highlighting the compound's relevance in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).
Chemical Sensing Applications
1H-Indole-2,3-dione has also found applications in the field of chemical sensing, particularly as a selective optical chemosensor for Fe3+ ions. The compound exhibits high sensing capability and selective detection of Fe3+ ions through the enhancement of its absorption peak in the ultraviolet region. This highlights its potential as a chemosensor agent, leveraging the amide and carbonyl functional groups for binding and chelating metal ions (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Anticancer Activity
Furthermore, the structural framework of 1H-indole-2,3-dione has been incorporated into the synthesis of N-substituted indole derivatives, which have been screened for their anticancer activity. These compounds, through structural modification and incorporation of various substituents, have shown promising activity against MCF-7 human breast cancer cell lines, indicating the compound's utility in medicinal chemistry for designing new anticancer drugs (Kumar & Sharma, 2022).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Related compounds have been involved in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Related compounds have shown antitumor properties , suggesting that they may interact with pathways involved in cell proliferation and apoptosis.
Result of Action
Related compounds have shown antitumor properties , suggesting that they may induce cell death in cancer cells.
Properties
IUPAC Name |
1-[(4-propoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-22-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)17(20)18(19)21/h3-10H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUCPSILFZXQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.